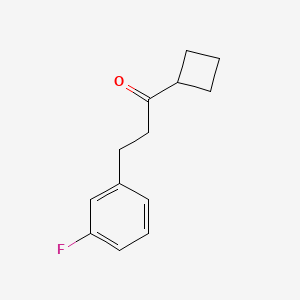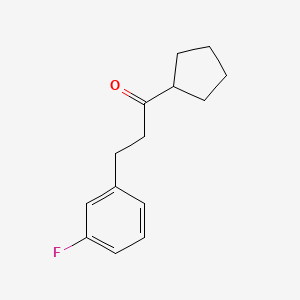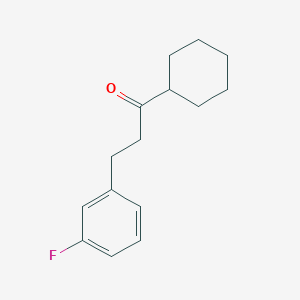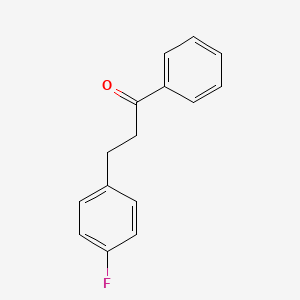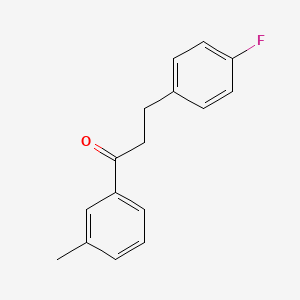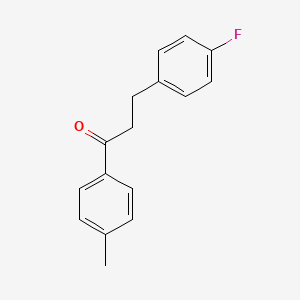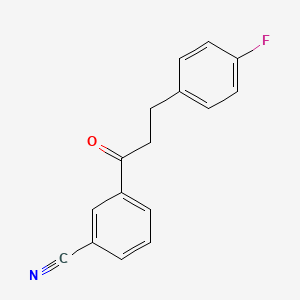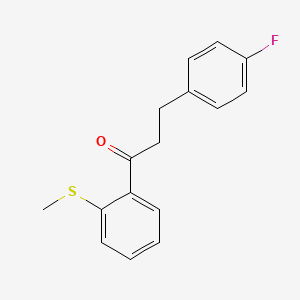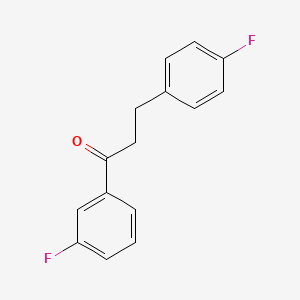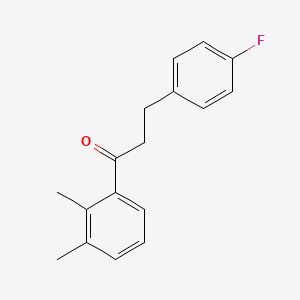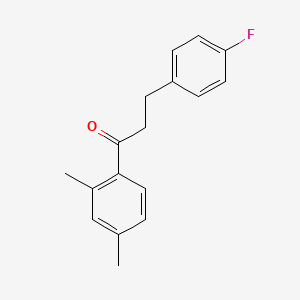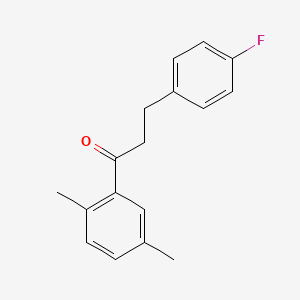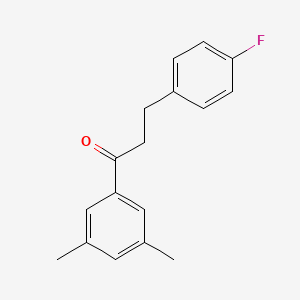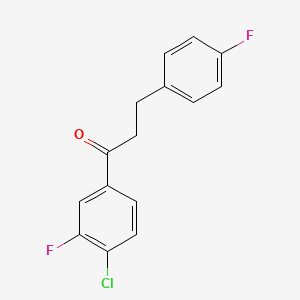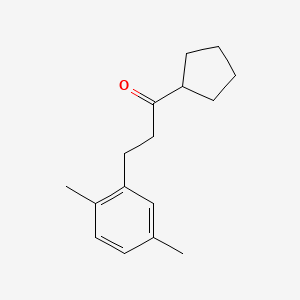
Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone is an organic compound with the molecular formula C16H22O . It is used in research and has a molecular weight of 230.35 .
Molecular Structure Analysis
The molecular structure of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone consists of a cyclopentyl group (a five-membered carbon ring), a 2,5-dimethylphenyl group (a phenyl ring with methyl groups at the 2nd and 5th positions), and an ethyl ketone group (a carbonyl group with an ethyl group attached) .Physical And Chemical Properties Analysis
Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone is a compound with a molecular weight of 230.35 . The boiling point and other physical and chemical properties are not specified in the search results .Applications De Recherche Scientifique
1. Chiral Organopalladium-Amine Complexes
Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone derivatives have been utilized in designing and synthesizing chiral organopalladium-amine complexes. These complexes demonstrate significant stereoselectivity in asymmetric cycloaddition reactions, highlighting their potential in chiral synthesis (Li et al., 2003).
2. Transfer Hydrogenation of Ketones
Compounds structurally related to Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone are involved in the synthesis of (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes, which act as catalysts for transfer hydrogenation of ketones. This process has implications for chemical synthesis and industrial applications (Magubane et al., 2017).
3. Synthesis of Quinolin-8-ols and Tetrahydroquinolin-8-ols
Derivatives of Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone have been used in the cyclization of ketone oximes to synthesize quinolin-8-ols and tetrahydroquinolin-8-ols, showcasing their role in the production of complex organic compounds (Uchiyama et al., 1998).
4. Sigmatropic Rearrangements
Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone related compounds have been studied for their role in sigmatropic rearrangements, which are crucial reactions in organic chemistry for the synthesis of diverse molecular structures (Zsindely & Schmid, 1968).
5. Electrochemical Synthesis
Electroreduction of similar γ-ethynl ketones leads to the production of methylenecyclopentanols, indicating the utility of cyclopentyl-based compounds in electrochemical synthesis and the formation of cyclic alcohols (Shono et al., 1976).
6. Polymer Synthesis
Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone derivatives, such as 3,5-dimethylphenyl methacrylate, have been synthesized and used to create polymers. These polymers have been characterized for their solubility, thermal properties, and molecular weight, demonstrating the importance of such compounds in polymer science (Vijayanand et al., 2002).
Safety And Hazards
The safety data sheet for Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone provides several precautionary statements. These include recommendations to avoid contact with air and water due to possible violent reactions and flash fires, to handle under inert gas and protect from moisture, to keep away from heat/sparks/open flames/hot surfaces, and to use only outdoors or in a well-ventilated area . It also advises wearing protective gloves/clothing/eye protection/face protection and respiratory protection in case of inadequate ventilation .
Propriétés
IUPAC Name |
1-cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-12-7-8-13(2)15(11-12)9-10-16(17)14-5-3-4-6-14/h7-8,11,14H,3-6,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQNGQUVKNOXES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644767 |
Source


|
| Record name | 1-Cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone | |
CAS RN |
898754-20-6 |
Source


|
| Record name | 1-Cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

